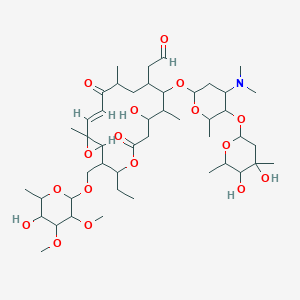

Angolamycin

Descripción

Propiedades

Número CAS |

1402-83-1 |

|---|---|

Fórmula molecular |

C46H77NO17 |

Peso molecular |

916.1 g/mol |

Nombre IUPAC |

2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |

InChI |

InChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+ |

Clave InChI |

KZXDKUWSAVUSKI-JQIJEIRASA-N |

SMILES isomérico |

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

SMILES canónico |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Sinónimos |

angolamycin shincomycin A |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Angolamycin from Streptomyces eurythermus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Angolamycin, a macrolide antibiotic produced by the bacterium Streptomyces eurythermus. The information presented herein is compiled from various scientific sources and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic belonging to the polyketide class of natural products. It is produced by the soil bacterium Streptomyces eurythermus.[1] Like other macrolide antibiotics, this compound exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Its complex structure, featuring a large lactone ring glycosidically linked to deoxy sugars, has made it a subject of interest for structural and medicinal chemists.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its detection, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₇NO₁₇ | |

| Molecular Weight | 916.1 g/mol | |

| Appearance | Colorless Crystals | |

| Melting Point | 131-134 °C | |

| Boiling Point | 959.5 °C at 760 mmHg | |

| Biological Activity | Antibiotic | |

| Spectrum of Activity | Gram-positive bacteria |

Table 1: Physicochemical and Biological Properties of this compound

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces eurythermus, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces eurythermus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces eurythermus. The following protocol is a general guideline and may require optimization for enhanced yield.

3.1.1. Culture Media

-

Seed Medium (X-Medium):

-

Soybean meal: 10 g/L

-

Glycerol: 15 mL/L

-

CaCO₃: 3 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

(NH₄)₂HPO₄: 0.5 g/L

-

NaCl: 3 g/L

-

K₂HPO₄: 1 g/L

-

Distilled water: to 1 L

-

Adjust pH to 6.9–7.0 before sterilization.

-

-

Production Medium (GYM Streptomyces Medium - DSMZ Medium 65):

-

Glucose: 4 g/L

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

CaCO₃: 2 g/L

-

Agar: 12 g/L (for solid medium)

-

Distilled water: to 1 L

-

Adjust pH to 7.2 before sterilization.

-

3.1.2. Fermentation Procedure

-

Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces eurythermus from a slant culture into a 250 mL flask containing 50 mL of seed medium.

-

Incubation (Seed Culture): Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48 hours.

-

Production Culture: Transfer 0.5% (v/v) of the seed culture to a 1 L flask containing 200 mL of production medium.

-

Incubation (Production Culture): Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 96 hours. Monitor the production of this compound periodically using analytical techniques such as HPLC.

References

Angolamycin: A Technical Guide to Structure Elucidation and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angolamycin is a macrolide antibiotic produced by Streptomyces species, exhibiting activity against Gram-positive bacteria. The elucidation of its complex structure, a crucial step in understanding its mechanism of action and potential for further drug development, has been accomplished primarily through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide provides a comprehensive overview of the methodologies involved in the isolation, characterization, and structural determination of this compound, based on available scientific literature. While the specific quantitative spectroscopic data from the primary reference is not publicly available, this document outlines the general experimental protocols and the expected analytical results that form the basis of its structural assignment.

Introduction

This compound belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. First isolated from a Streptomyces strain, its structural architecture is key to its biological activity. The complete structural elucidation, including stereochemistry, is paramount for any medicinal chemistry efforts aimed at improving its efficacy, pharmacokinetic properties, or overcoming potential resistance mechanisms. The process of structure determination for a complex natural product like this compound is a multi-step endeavor, beginning with isolation and purification, followed by detailed spectroscopic analysis.

Isolation and Purification of this compound from Streptomyces

The isolation of this compound from the fermentation broth of a Streptomyces culture is a critical first step. The following is a generalized experimental protocol based on common practices for isolating macrolide antibiotics from actinomycete fermentations.

Fermentation

A pure culture of the this compound-producing Streptomyces strain is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. This seed culture is then transferred to a larger production medium designed to optimize the yield of the target antibiotic. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period, during which the production of this compound is monitored.

Extraction

After the fermentation period, the culture broth is harvested. The first step in extraction is the separation of the mycelial biomass from the supernatant, typically by centrifugation or filtration. This compound, being a moderately lipophilic molecule, is then extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent such as ethyl acetate or chloroform. This process is usually repeated multiple times to ensure complete extraction. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

The crude extract containing this compound and other metabolites is subjected to a series of chromatographic techniques to achieve purification.

-

Silica Gel Column Chromatography: The concentrated crude extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound may be further purified using size-exclusion chromatography on Sephadex LH-20 with a solvent system like methanol or a chloroform-methanol mixture to remove impurities of different molecular sizes.

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifying agent like formic acid or trifluoroacetic acid. This technique yields highly pure this compound suitable for spectroscopic analysis.

Structure Elucidation via Spectroscopic Analysis

The determination of the planar structure and stereochemistry of this compound relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or fast atom bombardment (FAB) are common ionization techniques for macrolides. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS experiments helps to identify the constituent parts of the molecule, such as the sugar moieties and the aglycone core. By analyzing the fragmentation pattern, the sequence and connectivity of the sugar units can often be deduced.

Expected Data: While the specific fragmentation data for this compound is not detailed in available abstracts, for a macrolide of its class, one would expect to observe the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragment ions corresponding to the neutral loss of the sugar units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.[1]

-

¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are key parameters.

-

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation: The full assignment of the ¹H and ¹³C NMR spectra of this compound was reported to have been achieved through 1D and 2D chemical shift correlation measurements.[1] Although the specific data is not available in the public domain, the following tables illustrate how such data would be structured.

Table 1: Hypothetical ¹H NMR Data for a Section of this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 4.50 | d | 7.5 |

| H-2 | 3.80 | dd | 7.5, 3.0 |

| H-3 | 3.65 | t | 3.0 |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for a Section of this compound

| Position | δ (ppm) |

| C-1 | 102.5 |

| C-2 | 75.4 |

| C-3 | 78.1 |

| ... | ... |

Logical Workflow for Structure Elucidation

The logical flow of experiments and data analysis for the structure elucidation of a natural product like this compound can be visualized as a structured workflow.

Conclusion

The structure elucidation of this compound is a classic example of natural product chemistry, relying on a systematic approach of isolation, purification, and comprehensive spectroscopic analysis. While the primary literature from 1992 provided the definitive structural assignment based on NMR and MS data, the detailed quantitative results are not readily accessible in the public domain. This guide has provided a framework of the experimental protocols and analytical logic that would have been employed. For researchers in drug discovery and development, understanding these fundamental processes is essential for the characterization of new natural products and for the semi-synthetic modification of known compounds like this compound to generate novel therapeutic agents.

References

An In-depth Technical Guide to Angolamycin Production: From Producing Organism to Fermentation and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angolamycin, a macrolide antibiotic, focusing on its producing organism, fermentation conditions, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery, development, and production of novel anti-infective agents.

The Producing Organism: Streptomyces eurythermus

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces eurythermus.[1] This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive compounds, including a majority of clinically relevant antibiotics.

Streptomyces eurythermus was originally isolated from a soil sample from Cuanza in Angola.[1] The type strain of this species is available from various culture collections, including:

-

ATCC 14975

-

DSM 40014

These culture collections provide authenticated strains of S. eurythermus, ensuring the reproducibility of fermentation experiments. Morphologically, S. eurythermus exhibits the characteristic filamentous growth and spore formation typical of the Streptomyces genus.

Fermentation Conditions for this compound Production

The successful production of this compound is critically dependent on the optimization of fermentation conditions, including the culture medium composition and physical parameters such as pH, temperature, aeration, and agitation. While a universally optimized medium for this compound production is not explicitly detailed in the public domain, extensive research on Streptomyces fermentation provides a strong foundation for developing a robust production process.

Culture Media

Several standard media are suitable for the cultivation of Streptomyces eurythermus and can serve as a baseline for media optimization studies. These include media recommended by culture collections for the propagation of the type strain.

Table 1: Recommended Culture Media for Streptomyces eurythermus

| Medium Designation | Composition | Source |

| ISP Medium 2 (Yeast Extract-Malt Extract Agar/Broth) | Yeast Extract (4 g/L), Malt Extract (10 g/L), Dextrose (4 g/L) | International Streptomyces Project |

| ISP Medium 4 (Inorganic Salts-Starch Agar/Broth) | Soluble Starch (10 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (1 g/L), NaCl (1 g/L), (NH4)2SO4 (2 g/L), CaCO3 (2 g/L), Trace Salts Solution | International Streptomyces Project |

| DSMZ Medium 65 (GYM Streptomyces Medium) | Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), CaCO3 (2 g/L), pH 7.2 | German Collection of Microorganisms and Cell Cultures (DSMZ) |

| DSMZ Medium 84 (Starch Casein Agar) | Soluble Starch (10 g/L), Casein (1 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), FeSO4·7H2O (0.01 g/L), Agar (15 g/L), pH 7.0-7.5 | German Collection of Microorganisms and Cell Cultures (DSMZ) |

For submerged fermentation to produce this compound, a liquid medium would be employed. Optimization of carbon and nitrogen sources is a critical step to enhance antibiotic yield.

Table 2: Potential Carbon and Nitrogen Sources for Optimization

| Nutrient | Examples |

| Carbon Sources | Glucose, Soluble Starch, Glycerol, Maltose, Mannitol |

| Nitrogen Sources | Soybean Meal, Peptone, Tryptone, Yeast Extract, Casein Hydrolysate, Ammonium Sulfate |

Physical Fermentation Parameters

The control of physical parameters during fermentation is crucial for maximizing the production of this compound.

Table 3: General Fermentation Parameters for Streptomyces Species

| Parameter | Recommended Range | Notes |

| pH | 6.0 - 8.0 | The optimal pH for antibiotic production may differ from the optimal pH for growth. Typically, a starting pH of around 7.0 is used and may be controlled during the fermentation. |

| Temperature | 25 - 35 °C | A common cultivation temperature for many Streptomyces species is 28-30°C. |

| Aeration | 0.5 - 2.0 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites. |

| Agitation | 200 - 600 rpm | Agitation is essential for ensuring homogeneity of nutrients and oxygen within the fermenter and for preventing cell clumping. The optimal agitation speed is often determined empirically and depends on the fermenter geometry. |

Experimental Protocols

Inoculum Development

A robust inoculum is essential for a successful fermentation. A typical two-stage inoculum development process is recommended.

-

Stage 1: Spore Suspension Preparation:

-

Grow Streptomyces eurythermus on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is observed.

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 10^7 - 10^8 spores/mL.

-

-

Stage 2: Seed Culture:

-

Inoculate a baffled flask containing a suitable seed medium (e.g., ISP Medium 2 broth) with the spore suspension to a final concentration of 1-5% (v/v).

-

Incubate the seed culture on a rotary shaker (e.g., 220 rpm) at 28-30°C for 48-72 hours.

-

Production Fermentation

-

Fermenter Preparation:

-

Prepare the production medium in a sterilized fermenter.

-

Calibrate and sterilize pH and dissolved oxygen (DO) probes.

-

-

Inoculation and Fermentation:

-

Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation parameters (pH, temperature, aeration, and agitation) at their optimized setpoints.

-

Monitor key parameters such as cell growth (e.g., dry cell weight), substrate consumption, and this compound production over the course of the fermentation (typically 7-14 days).

-

Extraction and Quantification of this compound

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the this compound from the fermentation broth using a suitable organic solvent such as ethyl acetate or butanol.

-

The mycelial cake can also be extracted with a solvent like acetone or methanol to recover any intracellularly trapped product.

-

Combine the organic extracts and concentrate them under reduced pressure.

-

-

Quantification:

-

Develop a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to measure the concentration of this compound in the crude extract.

-

Use a purified this compound standard to generate a calibration curve for accurate quantification.

-

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces eurythermus is governed by a dedicated biosynthetic gene cluster (BGC). The GenBank accession number for the this compound BGC is EU232693 . Analysis of this gene cluster provides insights into the enzymatic steps involved in the construction of the this compound molecule.

This compound Biosynthetic Gene Cluster

The this compound BGC contains genes encoding a Type I polyketide synthase (PKS), as well as enzymes responsible for the synthesis and attachment of the deoxy sugar moieties, and regulatory proteins. A bioinformatic analysis of the genes within this cluster allows for the prediction of their functions.

Caption: Organization of the this compound Biosynthetic Gene Cluster.

Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of the polyketide backbone by the Type I PKS. This is followed by a series of post-PKS modifications, including glycosylation with deoxy sugars.

Caption: Proposed Biosynthetic Pathway of this compound.

The pathway involves the following key stages:

-

Polyketide Chain Assembly: The PKS iteratively condenses small carboxylic acid units (e.g., acetyl-CoA, propionyl-CoA) to form the macrolactone ring of this compound.

-

Deoxysugar Biosynthesis: A set of dedicated enzymes synthesizes the specific deoxy sugars from common carbohydrate precursors.

-

Glycosylation: Glycosyltransferases attach the deoxy sugar moieties to the polyketide aglycone. This step is often crucial for the biological activity of the antibiotic.

-

Regulation: The expression of the biosynthetic genes is tightly controlled by regulatory proteins encoded within the gene cluster, ensuring that antibiotic production occurs at the appropriate stage of the bacterial life cycle.

Conclusion

This technical guide provides a foundational understanding of the production of this compound by Streptomyces eurythermus. By leveraging the information on the producing organism, optimizing the fermentation conditions based on the provided guidelines, and understanding the biosynthetic pathway, researchers can develop efficient processes for the production of this compound and its analogues. Further research focusing on the detailed characterization of the biosynthetic enzymes and the optimization of fermentation parameters through statistical methods will be instrumental in unlocking the full potential of Streptomyces eurythermus as a robust production platform for this promising antibiotic.

References

Angolamycin: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angolamycin is a macrolide antibiotic produced by the bacterium Streptomyces eurythermus. Like other macrolides, it demonstrates activity primarily against Gram-positive bacteria and has also been shown to be effective against Mycoplasma pneumoniae. This technical guide provides a consolidated overview of the known biological activity spectrum of this compound, with a focus on its effects on Gram-positive bacteria. Due to the limited publicly available data specific to this compound, this guide supplements information with established principles and protocols for macrolide antibiotics where necessary.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C46H77NO17 |

| Molecular Weight | 916.1 g/mol |

| CAS Number | 1402-83-1 |

| Appearance | Colorless Crystal |

| Solubility | Soluble in Ethanol, Chloroform |

Biological Activity Spectrum

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a wide range of Gram-positive bacteria is not extensively available in peer-reviewed literature. However, existing studies indicate its potency. One study noted that this compound is more potent than its 18-dihydro- and 18-deoxo-18-dihydro derivatives[]. Another study highlighted that the in vitro antimicrobial potencies of this compound P1 were about ten-fold lower than that of the parent macrolide[].

For the purpose of illustrating a typical data presentation for a macrolide antibiotic, the following table provides a template for how MIC data for this compound against various Gram-positive bacteria would be structured.

Table 1: Hypothetical In Vitro Activity of this compound against Selected Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | Data N/A | Data N/A | Data N/A |

| Streptococcus pneumoniae | 49619 | Data N/A | Data N/A | Data N/A |

| Bacillus subtilis | 6633 | Data N/A | Data N/A | Data N/A |

| Enterococcus faecalis | 29212 | Data N/A | Data N/A | Data N/A |

Note: Specific MIC values for this compound are not available in the public domain. This table serves as a template for data presentation.

Experimental Protocols

The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic like this compound against Gram-positive bacteria, based on standard laboratory methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the target Gram-positive bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

This compound Stock Solution: A stock solution of this compound of known concentration, prepared by dissolving the compound in a suitable solvent (e.g., ethanol or chloroform) and then diluting it in the broth medium.

-

96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Experimental Procedure:

-

Bacterial Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the growth medium. This creates a gradient of antibiotic concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only, no bacteria or antibiotic).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically observed as the first clear well in the dilution series.

Figure 1: Workflow for MIC Determination.

Mechanism of Action: Inhibition of Protein Synthesis

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is common to all macrolides and involves the following key steps:

-

Binding to the Ribosome: Macrolides bind to the 50S subunit of the bacterial ribosome. The binding site is located within the polypeptide exit tunnel.

-

Blockage of Polypeptide Elongation: By binding within the exit tunnel, the macrolide physically obstructs the path of the growing polypeptide chain.

-

Premature Dissociation of Peptidyl-tRNA: The blockage of the exit tunnel leads to the premature dissociation of the peptidyl-tRNA from the ribosome.

-

Inhibition of Protein Synthesis: The cumulative effect of these actions is the cessation of bacterial protein synthesis, leading to the inhibition of bacterial growth and replication.

Figure 2: Macrolide Mechanism of Action.

Conclusion

This compound is a macrolide antibiotic with established activity against Gram-positive bacteria. While detailed quantitative data on its biological activity spectrum remains limited in the public domain, its mechanism of action is understood to align with that of other macrolide antibiotics, namely the inhibition of bacterial protein synthesis. Further research is required to fully characterize its efficacy against a broader range of clinically relevant Gram-positive pathogens and to elucidate any unique aspects of its interaction with the bacterial ribosome. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Macrolide Structure of Angolamycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the macrolide antibiotic Angolamycin, focusing on its core chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Core Macrolide Structure of this compound

This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces eurythermus. Its complex structure features a lactone ring substituted with multiple chiral centers and appended sugar moieties, which are crucial for its biological activity against Gram-positive bacteria.

The core of this compound is a 16-membered polyketide lactone ring. Attached to this macrocycle are two deoxy sugars, L-mycarose and D-mycinose, linked via glycosidic bonds. The presence and nature of these sugar residues are critical for the antibiotic's ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis.

Chemical Structure:

The systematic name for this compound is 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde.

Diagram: this compound Structural Elucidation Workflow

Caption: Workflow for the isolation and structural elucidation of this compound.

Physicochemical and Pharmacological Properties

This compound presents as a colorless crystalline solid with a molecular formula of C₄₆H₇₇NO₁₇ and a molecular weight of 916.10 g/mol .[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₇NO₁₇ | [1] |

| Molecular Weight | 916.10 g/mol | |

| CAS Number | 1402-83-1 | [1] |

| Melting Point | 131-134 °C | |

| Boiling Point | 959.5 °C at 760 mmHg | |

| Density | 1.250 g/cm³ | |

| Appearance | Colorless Crystal |

This compound exhibits activity primarily against Gram-positive bacteria and has also been shown to be effective against Mycoplasma pneumoniae. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols for Structural Elucidation

The definitive structure of this compound was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While the specific experimental data for this compound is detailed in a 1992 publication in the Journal of Antibiotics, this section outlines the general experimental protocols for macrolide structure determination based on established methodologies.

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule, as well as its relative stereochemistry.

Methodology:

-

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton nuclei.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to determine the chemical shifts of all carbon nuclei and to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.

-

Data Presentation (Template):

Table: ¹H NMR Data for this compound (in CDCl₃) Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| ... | ... | ... | ... | ... |

Table: ¹³C NMR Data for this compound (in CDCl₃) Note: Specific chemical shifts (δ) in ppm for this compound are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.

| Position | δ (ppm) | Assignment |

| ... | ... | ... |

Objective: To determine the accurate molecular weight and elemental composition of this compound and to obtain structural information through fragmentation analysis.

Methodology:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for macrolides, as it is a soft ionization method that minimizes fragmentation of the parent molecule.

-

High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS):

-

The molecular ion of this compound is isolated in the mass spectrometer.

-

Collision-Induced Dissociation (CID) is applied to fragment the isolated ion.

-

The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides valuable information about the structure, such as the sequence and identity of the sugar moieties and the structure of the aglycone.

-

Data Presentation (Template):

Table: Key MS/MS Fragmentation Data for this compound Note: Specific m/z values and proposed fragment structures for this compound would be determined from experimental data.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 916.5 [M+H]⁺ | ... | ... | ... |

| ... | ... | ... | ... |

Diagram: Biosynthetic Origin of Macrolide Core

Caption: Simplified pathway of macrolide biosynthesis.

Stereochemistry

Conclusion

The macrolide structure of this compound has been rigorously established through a combination of advanced spectroscopic techniques. Its 16-membered lactone core, adorned with specific sugar residues and a defined stereochemistry, is the key to its antibacterial activity. This technical guide provides a foundational understanding of this compound's structure and the experimental approaches used for its elucidation, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the synthesis of this compound analogues and a deeper understanding of its interaction with the ribosome at a molecular level will continue to be important areas of investigation.

References

Initial Studies on the Antibacterial Effects of Angolamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Comprehensive searches for specific minimum inhibitory concentration (MIC) data for Angolamycin against a wide range of bacterial species, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, did not yield specific quantitative values. The available literature consistently describes this compound as being effective against Gram-positive bacteria, a characteristic shared by macrolide antibiotics. Further empirical studies are required to quantify its precise potency against various bacterial strains.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is initiated by its binding to the 50S subunit of the bacterial ribosome.

The binding of this compound to the 50S ribosomal subunit physically obstructs the progression of the nascent polypeptide chain through the ribosomal exit tunnel. This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth. This mode of action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Angolamycin from Streptomyces eurythermus Culture Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Angolamycin, a macrolide antibiotic, from the culture broth of Streptomyces eurythermus. The methodologies outlined below are based on established techniques for the isolation of secondary metabolites from actinomycetes.

Data Presentation

Quantitative data for this compound production can vary significantly based on the fermentation conditions, including media composition, pH, temperature, and aeration. The following table provides representative data for a typical laboratory-scale fermentation and purification run.

| Parameter | Value | Unit | Notes |

| Fermentation Volume | 10 | L | |

| Culture Filtrate Volume | 9.5 | L | After removal of mycelial biomass. |

| Crude Extract Weight | 2.5 | g | After solvent extraction and evaporation. |

| Purified this compound | 150 | mg | After chromatographic purification. |

| Overall Yield | 15 | mg/L | Approximate yield from culture broth. |

| Purity | >95 | % | As determined by HPLC analysis. |

Experimental Protocols

Fermentation of Streptomyces eurythermus

A two-stage fermentation process is recommended for optimal production of this compound.

a. Seed Culture Preparation:

-

Prepare a seed medium containing (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.0.

-

Inoculate a 250 mL flask containing 50 mL of the seed medium with a loopful of Streptomyces eurythermus spores or a vegetative mycelial suspension from a stock culture.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

b. Production Culture:

-

Prepare the production medium containing (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃. Adjust the pH to 7.2.

-

Inoculate a 1 L flask containing 200 mL of the production medium with 10 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm. Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth.

Extraction of this compound

-

Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH.

-

Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 15 minutes during each extraction.

-

Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of methanol for further purification.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

a. Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel (60-120 mesh) column packed in chloroform.

-

Load the methanolic crude extract onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions of 10-15 mL and monitor them for the presence of this compound using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing pure or semi-pure this compound based on the TLC analysis and concentrate them.

b. High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the pooled fractions using a preparative reverse-phase HPLC system.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile to 80% acetonitrile over 30 minutes).

-

Flow Rate: 2-4 mL/min.

-

Detection: UV at 232 nm.

-

Collect the peak corresponding to this compound and concentrate the solvent by lyophilization or evaporation to obtain the purified compound.

-

Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound Biosynthetic Pathway

The biosynthesis of this compound is governed by a Type I polyketide synthase (PKS) gene cluster. The GenBank accession number for the this compound biosynthetic gene cluster from Streptomyces eurythermus is EU232693. The following diagram illustrates a generalized model of macrolide biosynthesis based on the organization of such gene clusters.

Caption: Generalized biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of macrolide antibiotics in Streptomyces is tightly regulated, often involving a cascade of regulatory proteins.

Caption: Regulatory cascade for this compound biosynthesis.

Mechanism of Action of this compound

As a macrolide antibiotic, this compound is known to inhibit protein synthesis in susceptible bacteria by binding to the large ribosomal subunit.

Caption: Mechanism of action of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Angolamycin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Angolamycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a 16-membered macrolide antibiotic effective against Gram-positive bacteria. Accurate and reliable analytical methods are crucial for its quantification in research, quality control of pharmaceutical formulations, and pharmacokinetic studies. This application note outlines a proposed HPLC method for the determination of this compound, based on established methods for structurally similar macrolide antibiotics.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₆H₇₇NO₁₇ |

| Molecular Weight | 916.1 g/mol |

| Class | 16-membered macrolide antibiotic |

Principle of the Method

The proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and formulation excipients. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and a buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte compared to a standard calibration curve.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and optimization.

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 232 nm (based on typical absorbance for macrolides, optimization recommended) |

| Run Time | 15 minutes |

Preparation of Solutions

-

Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation (e.g., tablets), a general procedure is as follows:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

-

Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the mobile phase if necessary to fall within the calibration range.

-

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of the method based on typical values for HPLC analysis of macrolide antibiotics. Actual validation should be performed according to ICH guidelines.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | - | 0.2 µg/mL |

| Limit of Quantification (LOQ) | - | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 1.1% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.5% |

Experimental Workflow

Application Note: High-Throughput Analysis of Angolamycin using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of the macrolide antibiotic, Angolamycin, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols provided are designed for researchers in drug discovery, development, and quality control, offering detailed procedures for sample preparation from fermentation broths, as well as optimized parameters for LC separation and MS/MS detection. The methodology is built upon established principles for macrolide analysis, ensuring high selectivity and accuracy for this compound quantification.

Introduction

This compound is a 16-membered macrolide antibiotic produced by certain strains of Streptomyces. Like other macrolides, it exhibits activity against Gram-positive bacteria. Accurate and reliable quantification of this compound is critical during fermentation process optimization, formulation development, and for pharmacokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity. This document provides a comprehensive guide to setting up an LC-MS/MS method for this compound analysis.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H77NO17 | [1] |

| Molecular Weight | 916.1 g/mol | [1][] |

| CAS Number | 1402-83-1 | [1][] |

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol describes the extraction of this compound from a fermentation broth matrix.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

0.1% Formic acid in water and acetonitrile (Mobile Phases)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Centrifugation: Centrifuge 5 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other solid materials.

-

Supernatant Collection: Carefully collect the supernatant.

-

Liquid-Liquid Extraction (LLE):

-

To 2 mL of the supernatant, add 4 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table below |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 20 |

| 12.0 | 20 |

Mass Spectrometry (MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (based on this compound's molecular weight and typical macrolide fragmentation):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Proposed MRM Transitions for this compound:

Based on the molecular weight of this compound (916.1 g/mol ), the protonated molecule [M+H]+ would be at m/z 917.1. Macrolides commonly lose their sugar moieties during fragmentation. For a 16-membered macrolide like this compound, a characteristic fragmentation would involve the loss of the desosamine sugar.

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |

| 917.1 | Predicted fragment 1 | Predicted fragment 2 | To be optimized | To be optimized |

Note: The optimal product ions and collision energies should be determined by direct infusion of an this compound standard into the mass spectrometer. A common fragment for macrolides containing a desosamine sugar is m/z 158 or 174.[3]

Data Presentation

The following table summarizes the key quantitative parameters that should be determined during method validation.

| Parameter | Expected Value/Range |

| Retention Time (RT) | To be determined experimentally |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | < 5 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Experimental workflow for this compound detection by LC-MS.

Caption: Logical steps in the LC-MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in complex matrices such as fermentation broths. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong foundation for researchers to implement this method in their laboratories. Method parameters can be further optimized to meet specific instrumentation and application requirements. This application note should facilitate the efficient and accurate analysis of this compound, thereby supporting advancements in antibiotic research and development.

References

Standard operating procedure for Angolamycin minimum inhibitory concentration (MIC) assay

An understanding of the in vitro activity of an antimicrobial agent is crucial for drug development and clinical application. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defining the lowest concentration that prevents visible growth of a microorganism. This document provides a detailed standard operating procedure for determining the MIC of Angolamycin, a macrolide antibiotic, using the broth microdilution method.

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is based on the principle of exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[1] This method provides a quantitative measure of the susceptibility of a microorganism to an antimicrobial agent.[2]

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This action prevents the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth.[5][6] The broth microdilution assay allows for the precise determination of the minimum concentration of this compound required to exert this bacteriostatic effect.

Experimental Protocols

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7][8]

Materials and Reagents

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test organisms and quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Dissolve the this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to each well containing 50 µL of the antibiotic dilution.[9]

Broth Microdilution Procedure

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 50 µL of the solution from the first well to the second well, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last well.

-

The final column of the plate should serve as a growth control (no antibiotic) and a sterility control (no bacteria).

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 100 µL.

-

The final concentrations of this compound will be half of the initial concentrations in the wells after the addition of the inoculum.

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, examine the plate for bacterial growth. This can be done visually by observing turbidity or the presence of a bacterial pellet at the bottom of the wells. A plate reader can also be used to measure the optical density at 600 nm.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC assay.[10] This is achieved by testing standard quality control (QC) strains with known MIC values for the class of antibiotic being tested.[11][12]

Quality Control Strains and Expected MIC Ranges

Since specific QC ranges for this compound are not established by CLSI or EUCAST, ranges for other macrolides, such as erythromycin or azithromycin, can be used as a reference. The following are commonly used QC strains for macrolide susceptibility testing:

| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1.0 |

| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |

| Streptococcus pneumoniae ATCC® 49619™ | Azithromycin | 0.06 - 0.25 |

| Haemophilus influenzae ATCC® 49247™ | Azithromycin | 1 - 4 |

Note: These ranges are for erythromycin and azithromycin and should be used as a guide. Laboratories should establish their own internal QC ranges for this compound based on repeated testing.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

Example MIC Data Table

| Bacterial Isolate | This compound Concentration (µg/mL) | MIC (µg/mL) |

| 128 | 64 | |

| Test Isolate 1 | - | - |

| Test Isolate 2 | - | - |

| QC Strain (S. aureus ATCC® 29213™) | - | - |

(-) indicates no visible growth; (+) indicates visible growth.

Visualizations

Experimental Workflow for this compound MIC Assay

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship for MIC Interpretation

Caption: Logical flow for the interpretation of MIC results based on clinical breakpoints.

References

- 1. m.youtube.com [m.youtube.com]

- 2. apec.org [apec.org]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]

- 6. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcsmc.org [gcsmc.org]

- 11. bsac.org.uk [bsac.org.uk]

- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

Application Notes and Protocols for Determining the In-Vitro Efficacy of Angolamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angolamycin is a novel macrolide antibiotic with potential therapeutic applications against a range of bacterial pathogens. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This document provides detailed protocols for a series of cell-based assays to determine the in vitro efficacy of this compound, assess its cytotoxicity against mammalian cells, and elucidate its mechanism of action. The successful execution of these assays will provide critical data for the preclinical evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These are fundamental assays to determine the potency of a new antibiotic.

Experimental Protocol: Broth Microdilution MIC/MBC Assay

-

Bacterial Strain Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain to be tested.

-

Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

This compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

-

MBC Determination:

-

From the wells corresponding to the MIC and higher concentrations, plate 10 µL of the culture onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that shows no bacterial growth on the MHA plate.

-

Data Presentation:

Table 1: MIC and MBC of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 | 1 |

| Methicillin-resistant S. aureus (MRSA) USA300 | 1 | 2 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 |

| Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51299 | 2 | 8 |

| Escherichia coli ATCC 25922 | >128 | >128 |

Experimental Workflow for MIC/MBC Determination

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Mammalian Cell Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to host cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a range of concentrations of this compound by serial dilution in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

-

Data Presentation:

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.

| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

| HEK293 | 24 | >100 |

| HepG2 | 24 | >100 |

| HEK293 | 48 | 85.6 |

| HepG2 | 48 | 92.3 |

Protein Synthesis Inhibition Assay

To confirm that this compound acts as a macrolide by inhibiting protein synthesis, a direct measurement of this process can be performed using a cell-free translation system or by metabolic labeling in whole bacterial cells.

Experimental Protocol: In Vitro Protein Synthesis Inhibition

-

Assay Setup:

-

Use a commercially available E. coli S30 cell-free protein synthesis kit.

-

Prepare a reaction mixture containing the S30 extract, amino acids, an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., chloramphenicol) and a no-drug control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1-2 hours.

-

-

Measurement of Protein Synthesis:

-

Quantify the amount of newly synthesized reporter protein using a corresponding assay (e.g., luciferase activity assay or a colorimetric assay for β-galactosidase).

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control.

-

Determine the IC₅₀ value for protein synthesis inhibition.

-

Data Presentation:

Table 3: Inhibition of In Vitro Protein Synthesis by this compound.

| Antibiotic | Target Organism Extract | IC₅₀ (µg/mL) |

| This compound | E. coli S30 | 2.5 |

| Chloramphenicol | E. coli S30 | 1.8 |

Macrophage Uptake and Intracellular Killing Assay

This assay evaluates the ability of this compound to penetrate mammalian cells and kill intracellular bacteria, which is important for treating infections caused by pathogens that can survive within host cells.

Experimental Protocol: Intracellular Killing Assay

-

Macrophage Culture and Infection:

-

Seed murine macrophages (e.g., J774A.1) in a 24-well plate and grow to a confluent monolayer.

-

Opsonize S. aureus with mouse serum and then add the bacteria to the macrophage monolayer at a multiplicity of infection (MOI) of 10:1.

-

Allow phagocytosis to occur for 1 hour at 37°C.

-

Wash the cells with PBS to remove extracellular bacteria and then add fresh medium containing gentamicin (100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.

-

-

This compound Treatment:

-

Wash the cells again and add fresh medium containing different concentrations of this compound.

-

Incubate the plates for 24 hours.

-

-

Quantification of Intracellular Bacteria:

-

At different time points (e.g., 0, 4, 8, and 24 hours), wash the cells and then lyse the macrophages with sterile water to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on MHA to determine the number of viable intracellular bacteria (CFU/mL).

-

-

Data Analysis:

-

Calculate the reduction in intracellular bacterial count for each concentration of this compound compared to the untreated control.

-

Data Presentation:

Table 4: Intracellular Killing of S. aureus by this compound in J774A.1 Macrophages.

| This compound Conc. (µg/mL) | Log₁₀ CFU Reduction at 24h (compared to T=0) |

| 0 (Control) | -0.2 (growth) |

| 1 | 1.5 |

| 5 | 2.8 |

| 10 | 3.5 |

Signaling Pathway of Macrolide Action

Caption: Mechanism of action of this compound as a macrolide antibiotic.

Logical Diagram for In Vitro Efficacy Evaluation

Caption: Decision-making workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Testing of Angolamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of animal models to evaluate the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Angolamycin, a macrolide antibiotic. The protocols outlined are based on established methodologies for testing antibiotics with similar spectra of activity.

Introduction to this compound

This compound is a macrolide antibiotic produced by the bacterium Streptomyces eurythermus.[][] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6][7] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[7] this compound has demonstrated activity against Gram-positive bacteria and Mycoplasma pneumoniae.[][]

Key Considerations for Animal Model Development

The selection of an appropriate animal model is critical for obtaining meaningful in vivo data. Key factors to consider include:

-

Spectrum of Activity: The chosen bacterial pathogens for infection models should align with this compound's known antibacterial spectrum (i.e., Gram-positive bacteria and Mycoplasma).

-

Route of Administration: The intended clinical route of administration for this compound should be considered when designing animal studies.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model should be characterized to establish appropriate dosing regimens.

-

Disease Pathophysiology: The animal model should mimic the relevant aspects of human disease to the greatest extent possible.

Proposed Animal Models for this compound Testing

Based on this compound's spectrum of activity, the following animal models are recommended:

-

Murine Systemic Infection (Sepsis) Model: To evaluate efficacy against systemic infections caused by Gram-positive pathogens.

-

Murine Thigh Infection Model: A localized infection model to assess the ability of this compound to penetrate tissue and reduce bacterial burden.

-

Murine Respiratory Tract Infection Model: To specifically evaluate efficacy against respiratory pathogens like Streptococcus pneumoniae or Mycoplasma pneumoniae.

-

Rabbit Lung Infection Model: A more complex model that can be used to study drug penetration into lung lesions, particularly for persistent or difficult-to-treat respiratory infections.[8]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of a new antibiotic like this compound.

General workflow for in vivo efficacy testing of this compound.

Protocol: Murine Systemic Infection Model